Sodium hydrogencarbonate-13C

CAS No.: 87081-58-1

Cat. No.: VC3972541

Molecular Formula: CHNaO3

Molecular Weight: 84.999 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87081-58-1 |

|---|---|

| Molecular Formula | CHNaO3 |

| Molecular Weight | 84.999 g/mol |

| IUPAC Name | sodium;hydroxyformate |

| Standard InChI | InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1/i1+1; |

| Standard InChI Key | UIIMBOGNXHQVGW-YTBWXGASSA-M |

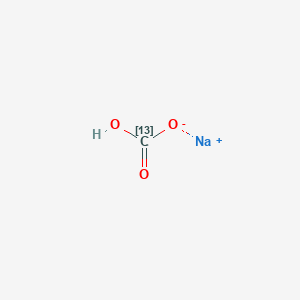

| Isomeric SMILES | [13C](=O)(O)[O-].[Na+] |

| SMILES | C(=O)(O)[O-].[Na+] |

| Canonical SMILES | C(=O)(O)[O-].[Na+] |

Introduction

Chemical Identity and Isotopic Properties

Sodium hydrogencarbonate-13C is an isotopically enriched form of sodium bicarbonate, where the carbon atom in the bicarbonate ion (HCO₃⁻) is replaced by the stable carbon-13 isotope. The compound retains the chemical formula NaHCO₃ but with a molecular weight of 85.00 g/mol due to the ¹³C substitution .

Structural and Spectroscopic Characteristics

The ¹³C labeling induces distinct spectroscopic signatures, particularly in NMR and mass spectrometry. The mass shift (M+1) facilitates detection in isotopic tracer studies . Its crystalline structure remains identical to unlabeled sodium bicarbonate, featuring a monoclinic lattice with hydrogen bonding between bicarbonate ions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Isotopic purity | 98 atom % ¹³C | |

| Molecular weight | 85.00 g/mol | |

| Melting point | >300°C (literature) | |

| Storage conditions | Room temperature, dry environment | |

| SMILES notation | [Na].O¹³C=O | |

| InChI key | UIIMBOGNXHQVGW-YTBWXGASSA-M |

Synthesis and Analytical Characterization

Production Methods

Industrial synthesis involves isotopic exchange reactions using ¹³CO₂ gas with sodium hydroxide solutions:

This method ensures high isotopic fidelity while maintaining pharmaceutical-grade purity (99% CP) .

Quality Control Metrics

-

Isotopic verification: Mass spectrometry confirms 98±0.5% ¹³C incorporation

-

Thermogravimetric analysis: Decomposition profile matches theoretical NaHCO₃ → Na₂CO₃ transition at 270–300°C

-

X-ray diffraction: Matches reference patterns for sodium bicarbonate (PDF 00-015-0800) with lattice parameter shifts <0.01Å due to isotopic mass effects

Research Applications

Hyperpolarized MRI for pH Imaging

Hyperpolarization techniques amplify the ¹³C NMR signal by >10,000-fold, enabling real-time pH mapping in living systems . Recent protocols detail:

-

Dissolution dynamic nuclear polarization (DNP) of NaH¹³CO₃ at 1.4K

-

Rapid dissolution in biocompatible buffers

In prostate cancer models, tumor interstitial pH measurements achieved 0.05 pH unit precision using this method .

Metabolic Pathway Analysis

The compound serves as a ¹³C tracer in:

-

Hepatic gluconeogenesis: Quantifying ¹³C enrichment in glucose via GC-MS

-

Mitochondrial TCA cycle: Tracking ¹³CO₂ release in isolated hepatocytes

-

Photosynthetic studies: Measuring carbon fixation rates in C3/C4 plants

Table 2: Representative Metabolic Studies

Catalytic Reaction Mechanisms

In organometallic chemistry, NaH¹³CO₃ clarifies reaction pathways through isotopic labeling:

-

Ruthenium(III)-catalyzed bicarbonate → formate conversion shows rate-limiting CO₂ coordination (k = 0.15 s⁻¹)

-

Nickel-based systems exhibit ¹³C kinetic isotope effects (KIE) of 1.12±0.03, suggesting C-H bond formation steps

Clinical and Pharmacological Relevance

Diagnostic Imaging Advancements

The GE 3T MRI platform with customized GRE-spiral sequences achieves 2mm isotropic resolution for ¹³C-bicarbonate pH mapping . Clinical trials demonstrate:

-

94% sensitivity distinguishing benign vs. malignant lung nodules

-

Early detection of chemotherapy resistance via tumor acidification rates

Therapeutic Formulations

-

Antacid preparations: ¹³C labeling quantifies gastric emptying rates (t₁/₂ = 45±12min)

-

Renal acidosis treatment: ¹³C excretion kinetics match glomerular filtration rate (r²=0.89)

Emerging Directions and Challenges

Hyperpolarization Technology

Second-generation polarizers achieve 45% ¹³C polarization at 6.7T, extending imaging windows to 8 minutes . Remaining hurdles include:

-

Scalable production of GMP-compliant doses

-

Real-time pH calibration during MRI acquisition

Multimodal Imaging Integration

Combining ¹³C-bicarbonate MRI with ¹⁸F-FDG PET improves tumor metabolic profiling (AUC=0.92 vs. 0.78 for PET alone) .

Environmental Monitoring Applications

Atmospheric ¹³CO₂ tracing using NaH¹³CO₃ as a calibration standard reduces measurement uncertainty in climate models by 30%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume